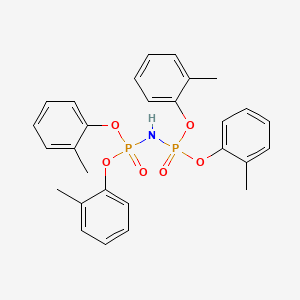
Tetrakis(2-methylphenyl) imidodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-methylphenyl) imidodiphosphate is a chemical compound known for its unique structural and functional properties It belongs to the class of organophosphorus compounds and is characterized by the presence of four 2-methylphenyl groups attached to an imidodiphosphate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-methylphenyl) imidodiphosphate typically involves the reaction of 2-methylphenyl derivatives with imidodiphosphoric acid. One common method includes the use of halogenophosphines and organometallic reagents to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(2-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to its original phosphine state.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tetrakis(2-methylphenyl) imidodiphosphate has several applications in scientific research:
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Tetrakis(2-methylphenyl) imidodiphosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes that influence biochemical pathways. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a catalyst in organic reactions.
Tetrakis(4-methoxyphenyl)porphyrin: Known for its applications in material science and catalysis.
Tetrakis(4-sulfonatophenyl)porphyrin: Utilized in biomedical research for its water-solubility and biocompatibility.
Uniqueness: Tetrakis(2-methylphenyl) imidodiphosphate stands out due to its specific structural configuration, which imparts unique reactivity and stability
Propiedades
Número CAS |
160947-17-1 |
|---|---|
Fórmula molecular |
C28H29NO6P2 |
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
1-[[bis(2-methylphenoxy)phosphorylamino]-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-13-5-9-17-25(21)32-36(30,33-26-18-10-6-14-22(26)2)29-37(31,34-27-19-11-7-15-23(27)3)35-28-20-12-8-16-24(28)4/h5-20H,1-4H3,(H,29,30,31) |
Clave InChI |
JBTNPLQGTNGCRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OP(=O)(NP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)
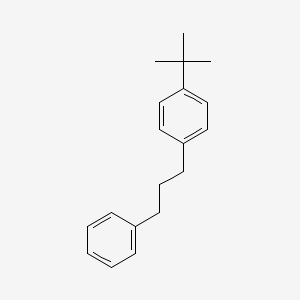
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
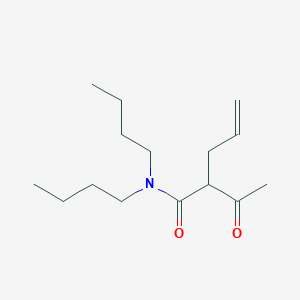
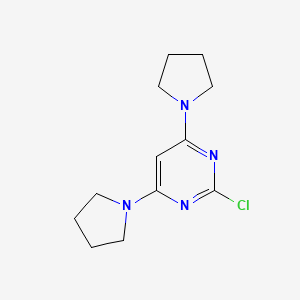
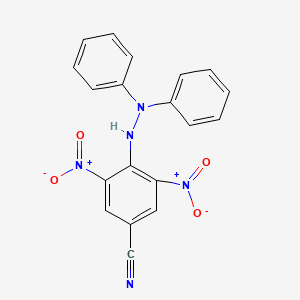
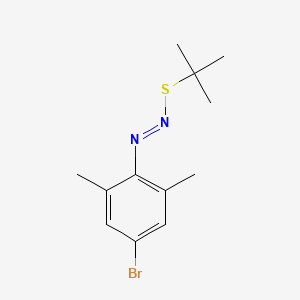
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
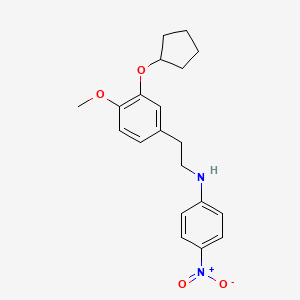
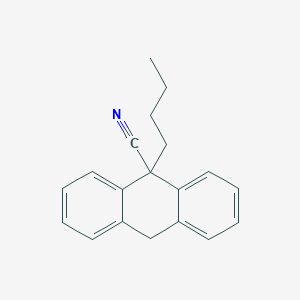
amino]-](/img/structure/B14261426.png)
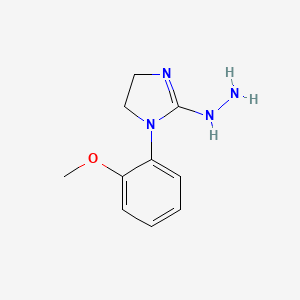
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
